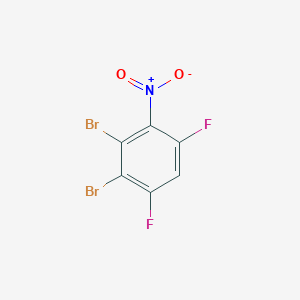

1,2-Dibromo-4,6-difluoro-3-nitrobenzene

Description

1,2-Dibromo-4,6-difluoro-3-nitrobenzene is a halogenated aromatic compound featuring bromine (Br), fluorine (F), and nitro (NO₂) substituents. This compound has a molecular formula of C₆HBr₂F₂NO₂, a molecular weight of 316.88 g/mol, and is stored at 2–8°C in moisture-sealed conditions to prevent degradation . It is strictly used for research purposes, particularly in organic synthesis and material science, due to its reactive functional groups .

Properties

IUPAC Name |

2,3-dibromo-1,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(10)6(5(4)8)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJZROQVILDOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of 1,2-Dibromo-4,6-difluorobenzene

This method leverages electrophilic nitration to introduce the nitro group into a pre-brominated precursor.

- Dissolve 1,2-dibromo-4,6-difluorobenzene in fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C for 6–8 hours.

- Quench the reaction in ice water and extract with dichloromethane.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Regioselectivity | Nitro at C3 (meta to Br) |

| Purity (HPLC) | ≥95% |

Mechanistic Insight :

The bromine atoms at C1 and C2 direct nitration to C3 via meta-orientation, while fluorine at C4/C6 stabilizes the transition state through inductive effects. Side products (<5%) include ortho-nitrated isomers due to fluorine’s competing ortho-directing influence.

Sequential Bromination of 4,6-Difluoro-3-nitrobenzene

This two-step approach first introduces the nitro group, followed by bromination.

Step 1: Nitration of 4,6-Difluorobenzene

- React 4,6-difluorobenzene with HNO₃/H₂SO₄ at 40°C for 4 hours.

Intermediate : 4,6-Difluoro-3-nitrobenzene (Yield: 85–90%).

Step 2: Bromination

- Treat the intermediate with bromine (Br₂) and iron(III) bromide (FeBr₃) in acetic acid at 80°C for 12 hours.

- Purify via column chromatography (hexane/ethyl acetate).

Key Data :

| Parameter | Value |

|---|---|

| Di-bromination yield | 45–55% |

| Major byproduct | Mono-brominated isomer (20–25%) |

- Steric hindrance between adjacent bromines reduces di-substitution efficiency.

- Elevated temperatures risk nitro group reduction.

Halogen Exchange from Chlorinated Precursors

A metal-mediated exchange replaces chlorine with bromine in a pre-nitrated substrate.

- React 1,2-dichloro-4,6-difluoro-3-nitrobenzene with copper(I) bromide (CuBr) in dimethylformamide (DMF) at 120°C for 24 hours.

- Isolate via vacuum distillation.

Key Data :

| Parameter | Value |

|---|---|

| Conversion rate | 70–80% |

| Selectivity for Br | >90% |

- Avoids harsh nitration/bromination conditions.

- Compatible with thermally sensitive intermediates.

Comparative Analysis of Methods

| Method | Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Direct Nitration | High | Moderate | Industrial |

| Sequential Bromination | Low | High | Lab-scale |

| Halogen Exchange | Moderate | Low | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation.

Oxidation: Strong oxidizing agents, though these reactions are less frequently performed.

Major Products:

Substitution: Products include derivatives with different substituents replacing the bromine atoms.

Reduction: The major product is 1,2-dibromo-4,6-difluoro-3-aminobenzene.

Oxidation: Products depend on the specific oxidizing conditions used.

Scientific Research Applications

Chemistry: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity, including antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-dibromo-4,6-difluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Positions: The this compound (hypothetical) differs from its 4,5-difluoro analog (CAS 1481-57-8) in fluorine placement, which alters electronic distribution and reactivity. The nitro group at position 3 enhances electrophilicity, enabling participation in nucleophilic aromatic substitution (NAS) reactions, unlike non-nitro analogs . 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9) lacks a nitro group, limiting its utility in NAS but making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

1,2-Dibromo-4,6-difluoro-3-nitrobenzene is a halogenated aromatic compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes two bromine atoms, two fluorine atoms, and a nitro group attached to a benzene ring. This configuration influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through its functional groups. The nitro group can undergo redox reactions, while the halogen atoms may participate in halogen bonding and other non-covalent interactions. These interactions can lead to alterations in enzyme activity and cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted its potential as an antimicrobial agent against various pathogens due to the presence of halogen substituents which enhance its reactivity towards microbial cells.

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives of this compound can induce cell death in cancer cell lines. For example, modifications to the nitro and halogen groups have been correlated with increased cytotoxic effects in vitro .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a recent study, derivatives of this compound were tested against various bacterial strains. The results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's lipophilic nature.

Case Study: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The study reported IC50 values indicating effective inhibition of cell proliferation at low concentrations. The proposed mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Q & A

Q. What are the standard synthetic routes for preparing 1,2-dibromo-4,6-difluoro-3-nitrobenzene in laboratory settings?

A typical methodological approach involves sequential halogenation and nitration. For example:

- Step 1 : Bromination of a fluorobenzene precursor (e.g., 1,3-difluorobenzene) using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine atoms at positions 1 and 2 .

- Step 2 : Nitration of the intermediate using a nitrating mixture (HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent decomposition, targeting the nitro group at position 3 .

- Critical considerations : Order of substitution (halogens vs. nitro groups) and reaction temperature control to avoid side reactions like denitration or over-oxidation.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Key analytical methods include:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular weight (e.g., base peak at m/z 307.87 for C₆HBr₂F₂NO₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (C-NO₂ asymmetric stretch) and ~680 cm⁻¹ (C-Br stretch) .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to resolve fluorine environments (δ ~ -110 ppm for para-fluorine) and ¹H/¹³C NMR for nitro group proximity effects .

- High-Performance Liquid Chromatography (HPLC) : Purity validation using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with brominated aromatics .

- Ventilation : Use fume hoods to mitigate inhalation risks; avoid thermal decomposition (may release toxic HBr/HF fumes) .

- Waste Disposal : Neutralize acidic residues (e.g., with NaHCO₃) before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the electronic interplay between substituents influence regioselectivity in further functionalization?

The nitro group (-NO₂) acts as a meta-directing deactivating group, while halogens (Br, F) are ortho/para-directing but weakly deactivating. Computational studies (DFT) reveal:

- Nitro dominance : In electrophilic substitution, the nitro group at position 3 directs incoming electrophiles to positions 4 and 6 (meta to nitro), but steric hindrance from bromine at position 1/2 may favor para-fluorine substitution .

- Halogen effects : Bromine’s higher electronegativity compared to fluorine creates localized electron-deficient regions, influencing nucleophilic attack sites in cross-coupling reactions .

Q. What are the compound’s stability profiles under varying thermal and chemical conditions?

- Thermal Stability : Decomposition occurs above 200°C, releasing Br₂ and NOx gases (TGA/DSC data). Store at 2–8°C in amber glass to prevent photodegradation .

- Chemical Stability : Susceptible to nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., amines), yielding amino derivatives. Kinetic studies show pseudo-first-order decay in basic aqueous solutions (pH > 10) .

Q. How can computational tools predict reactivity and optimize synthetic pathways?

- Retrosynthetic Analysis : Tools like Pistachio/Bkms_metabolic databases identify feasible precursors (e.g., 1,2-dibromo-4,6-difluorobenzene) and nitration feasibility .

- DFT Modeling : Calculates activation energies for key steps (e.g., nitration transition states) and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. What are its applications in synthesizing bioactive or functional materials?

- Pharmaceutical Intermediates : Nitro groups are reduced to amines for antimalarial or anticancer agents (e.g., analogs of chloroquine) .

- Agrochemicals : Fluorine and bromine enhance lipophilicity and binding to pest-specific enzymes (e.g., herbicides targeting acetolactate synthase) .

- Materials Science : Acts as a precursor for liquid crystals or flame retardants via Suzuki-Miyaura cross-coupling to introduce aryl groups .

Methodological Notes

- Contradictions in Data : Some studies report conflicting nitration regioselectivity due to solvent polarity variations (e.g., HNO₃ in H₂SO₄ vs. acetic anhydride) .

- Advanced Validation : Combine experimental data (e.g., X-ray crystallography) with computational predictions to resolve ambiguities in substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.